Conformational A-Value Comparison: Steric Demand of -CF₃ vs. -CH₃ on a Cyclohexane Ring
The steric bulk of the trifluoromethyl group is quantified by its conformational A-value, which represents the free energy difference (ΔG°) between the axial and equatorial conformations on a cyclohexane ring. Experimental 19F NMR studies determined the A-value for the -CF₃ group to fall in the range of 2.4–2.5 kcal/mol [1]. This is substantially higher than the A-value for a methyl group (-CH₃), which is approximately 1.74 kcal/mol [2].
| Evidence Dimension | Conformational A-value (Steric Bulk) |
|---|---|
| Target Compound Data | ΔG° (A-value) ≈ 2.4–2.5 kcal/mol |
| Comparator Or Baseline | Methylcyclohexane (Comparator): ΔG° (A-value) = 1.74 kcal/mol |
| Quantified Difference | The -CF₃ group has a higher conformational free energy by approximately 0.7–0.8 kcal/mol, indicating a significantly greater steric demand. |
| Conditions | Experimental determination via low-temperature 19F NMR spectroscopy [1] and low-temperature 13C NMR spectroscopy [2]. |
Why This Matters
This higher A-value dictates a stronger equatorial preference, which directly influences the compound‘s 3D shape, packing in solid-state or mesophases, and accessibility of reactive sites, making it a more sterically demanding and predictable building block than methyl-substituted analogs.
- [1] Della, E. W. (1967). Conformational analysis. Trifluoromethyl group. Journal of the American Chemical Society, 89(20), 5221-5224. View Source
- [2] Booth, H., & Everett, J. R. (1980). The experimental determination of the conformational free energy, enthalpy, and entropy differences for alkyl groups in alkylcyclohexanes by low temperature carbon-13 magnetic resonance spectroscopy. Journal of the Chemical Society, Perkin Transactions 2, (2), 255-259. View Source
